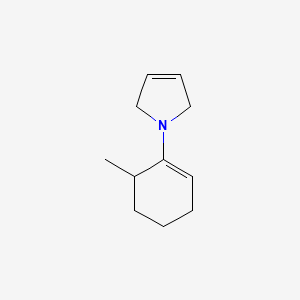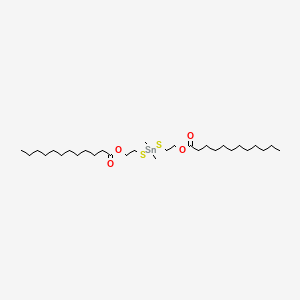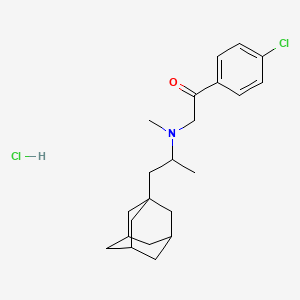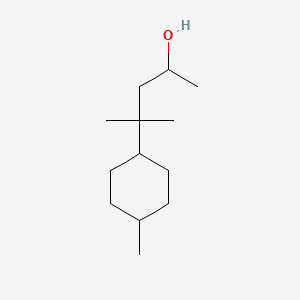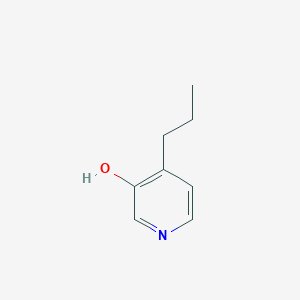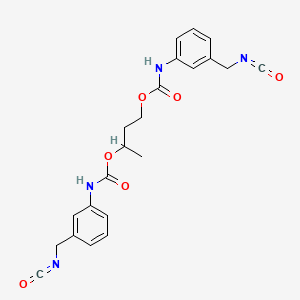
Aziridinecarboxylic acid, isopropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aziridinecarboxylic acid, isopropyl ester is a chemical compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is of significant interest due to its unique structural features and reactivity, making it valuable in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aziridinecarboxylic acid, isopropyl ester can be synthesized through several methods. One common approach involves the reaction of aziridine with isopropyl chloroformate under basic conditions. The reaction typically proceeds as follows: [ \text{Aziridine} + \text{Isopropyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may include the use of catalysts to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions: Aziridinecarboxylic acid, isopropyl ester undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring is highly strained, making it susceptible to nucleophilic attack. Common nucleophiles include amines, alcohols, and thiols, leading to ring-opening products.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Substitution Reactions: Substitution at the aziridine ring can occur with various electrophiles.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Reagents such as sodium azide, thiols, and amines under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Ring Opening: Amino alcohols, thiol derivatives, and other substituted products.
Oxidation and Reduction: Corresponding oxides and amines.
Aplicaciones Científicas De Investigación
Aziridinecarboxylic acid, isopropyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer and antimicrobial properties due to its ability to alkylate DNA and proteins.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactivity and ability to form stable bonds.
Mecanismo De Acción
The mechanism of action of aziridinecarboxylic acid, isopropyl ester involves the high strain energy of the aziridine ring, which promotes its reactivity towards nucleophiles. The compound can alkylate nucleophilic sites on proteins and DNA, leading to the formation of covalent bonds. This alkylation can inhibit enzyme activity or disrupt cellular processes, contributing to its biological effects.
Comparación Con Compuestos Similares
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity.
Aziridine-2-carboxamide: Known for its low toxicity and selective alkylation properties.
3-Arylaziridine-2-carboxylic acid derivatives: These compounds are used in medical and synthetic chemistry for their functionalized aziridine rings.
Uniqueness: Aziridinecarboxylic acid, isopropyl ester is unique due to its ester functional group, which enhances its reactivity and solubility compared to other aziridine derivatives. This makes it particularly useful in applications requiring high reactivity and stability.
Propiedades
Número CAS |
671-52-3 |
|---|---|
Fórmula molecular |
C6H11NO2 |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
propan-2-yl aziridine-1-carboxylate |
InChI |
InChI=1S/C6H11NO2/c1-5(2)9-6(8)7-3-4-7/h5H,3-4H2,1-2H3 |
Clave InChI |
QRHKUWPDXPZWDX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)N1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



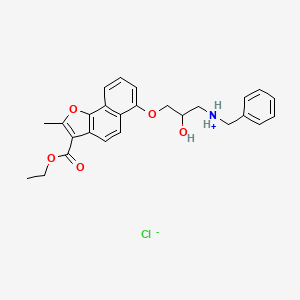
![3-Methylsulfanyl-1-nitroimidazo[1,5-a]pyrazine](/img/structure/B13762347.png)
